molecular formula C12H14O4 B8549354 Methyl 3-(Allyloxy)-5-methoxybenzoate

Methyl 3-(Allyloxy)-5-methoxybenzoate

Cat. No.: B8549354
M. Wt: 222.24 g/mol
InChI Key: BHURLNKHEWXKHQ-UHFFFAOYSA-N
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Description

Methyl 3-(Allyloxy)-5-methoxybenzoate (CAS: 55104-60-4) is a benzoate ester featuring an allyloxy group at position 3 and a methoxy group at position 3. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 3-methoxy-5-prop-2-enoxybenzoate

InChI

InChI=1S/C12H14O4/c1-4-5-16-11-7-9(12(13)15-3)6-10(8-11)14-2/h4,6-8H,1,5H2,2-3H3

InChI Key

BHURLNKHEWXKHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(Allyloxy)-5-methoxybenzoate typically involves the esterification of 3-allyloxy-5-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(Allyloxy)-5-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The allyloxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-(Allyloxy)-5-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(Allyloxy)-5-methoxybenzoate involves its interaction with specific molecular targets. The allyloxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzoate Esters

Methyl 3,4-Bis(allyloxy)-5-methoxybenzoate
  • Structure : Additional allyloxy group at position 3.
  • Synthesis: Prepared via allylation of a phenolic precursor using allyl bromide and K₂CO₃, achieving 93% yield. The bis-allyloxy substitution increases molecular weight (C₁₆H₁₈O₅ vs. C₁₂H₁₄O₄ for the target compound) and enhances hydrophobicity.
  • Reactivity: The dual allyloxy groups may enable tandem cyclization or cross-linking reactions, distinguishing it from mono-substituted analogs .
Methyl 3-(Benzyloxy)-5-hydroxybenzoate
  • Structure : Benzyloxy group at position 3 and hydroxyl group at position 4.
  • Properties : The hydroxyl group increases polarity (logP ~1.8 vs. ~2.5 for the allyloxy analog) and hydrogen-bonding capacity, affecting solubility in aqueous media.
  • Applications : Often used in prodrug design due to the hydroxyl group’s ability to form conjugates .
Methyl 3-(Hydroxymethyl)-5-methoxybenzoate
  • Structure : Hydroxymethyl (-CH₂OH) at position 3 instead of allyloxy.
  • Reactivity : The hydroxymethyl group is susceptible to oxidation (to carboxylic acid) or esterification, offering divergent synthetic pathways compared to allyl ethers .

Heterocyclic and Halogenated Derivatives

Methyl 3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate
  • Structure : Thiophene core with allyloxy, chloro, and methylthio substituents.
  • Properties: Higher molecular weight (278.8 g/mol) due to sulfur and chlorine atoms.
  • Reactivity : Chlorine and methylthio groups enable nucleophilic substitutions or cross-coupling reactions .
Methyl 3-(Benzyloxy)-6-bromo-2-fluorobenzoate
  • Structure : Bromine and fluorine substituents on the aromatic ring.
  • Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, directing electrophilic substitutions meta/para. Bromine adds steric bulk and lipophilicity (logP ~3.1) .

Functional Group Impact on Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents logP* Melting Point (°C)
Methyl 3-(Allyloxy)-5-methoxybenzoate C₁₂H₁₄O₄ 222.24 Allyloxy, Methoxy ~2.5 Not reported
Methyl 3,4-Bis(allyloxy)-5-methoxybenzoate C₁₆H₁₈O₅ 290.31 Bis-allyloxy, Methoxy ~3.8 Oil (purified)
Methyl 3-(Benzyloxy)-5-hydroxybenzoate C₁₅H₁₄O₄ 258.27 Benzyloxy, Hydroxy ~1.8 120–125
Methyl 3-(Hydroxymethyl)-5-methoxybenzoate C₁₀H₁₂O₄ 196.20 Hydroxymethyl, Methoxy ~1.2 Not reported

*Calculated using ChemDraw.

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